Redoxal
Overview
Description
Redoxal is a chemical compound known for its role as an inhibitor of de novo pyrimidine biosynthesisThe compound’s ability to augment the antiviral activity of APOBEC3G, a cytidine deaminase, makes it a significant subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Redoxal can be synthesized through a series of chemical reactions involving the condensation of specific aromatic amines with aldehydes. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and filtration, are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Redoxal undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons between this compound and other chemical species, altering the oxidation state of the compound.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Solvents: Organic solvents such as ethanol and dimethyl sulfoxide are frequently used to dissolve this compound and facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Redoxal has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study electron transfer mechanisms.
Biology: Investigated for its role in modulating enzyme activities and cellular redox states.
Medicine: Explored as a potential antiviral agent, particularly against human immunodeficiency virus type 1, by enhancing the activity of APOBEC3G.
Industry: Utilized in the development of redox-active materials for electronic devices and sensors .
Mechanism of Action
Redoxal exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for de novo pyrimidine biosynthesis. This inhibition leads to a decrease in pyrimidine nucleotide levels, thereby suppressing viral replication. Additionally, this compound stabilizes the APOBEC3G protein, enhancing its antiviral activity by preventing its degradation by the HIV-1 Vif protein .
Comparison with Similar Compounds
- Brequinar
- Dichloroallyl lawsone
- Lomofungin
Redoxal’s unique properties and diverse applications make it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIRNIZQHVBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201004 | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-95-5 | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052962955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Redoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-BIS-(2-CARBOXYPHENYLAMINO)-3,3'-DIMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-((3,3'-DIMETHOXY(1,1'-BIPHENYL)-4,4'-DIYL)DIIMINO)BIS-BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VK2156M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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